molecular formula C29H46O8 B12368194 Ajugasterone C 2-acetate

Ajugasterone C 2-acetate

Cat. No.: B12368194
M. Wt: 522.7 g/mol
InChI Key: OJHBARZZNBDVOD-FKKYEMARSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ajugasterone C 2-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ajugasterone C 2-acetate is unique due to its specific molecular structure and the presence of an acetate group at the 2-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C29H46O8

Molecular Weight

522.7 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-3,11,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C29H46O8/c1-15(2)7-8-24(34)28(6,35)23-9-10-29(36)18-12-19(31)17-11-20(32)22(37-16(3)30)14-26(17,4)25(18)21(33)13-27(23,29)5/h12,15,17,20-25,32-36H,7-11,13-14H2,1-6H3/t17-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29+/m0/s1

InChI Key

OJHBARZZNBDVOD-FKKYEMARSA-N

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)C)C)O)C)O)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C)C)O)C)O)O)O

Origin of Product

United States

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